(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

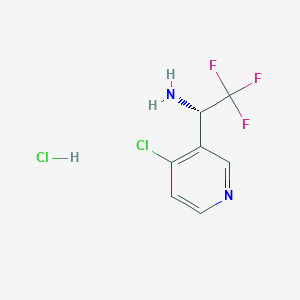

This compound is a chiral amine hydrochloride salt featuring a 4-chloropyridin-3-yl substituent and a trifluoroethylamine backbone. Its molecular formula is C₇H₇ClF₃N₂·HCl, with a molecular weight of 246.05 g/mol (based on analogous structures in ). The stereochemistry (S-configuration) and the electron-withdrawing chlorine and trifluoromethyl groups are critical for its physicochemical and biological properties.

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

MJRLYQBVDWQQQB-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The chloropyridinyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology

Research indicates that (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may influence neurotransmitter systems. Its mechanism of action likely involves modulation of enzyme activities related to neurotransmitter degradation. For instance, studies suggest it can inhibit specific enzymes that break down neurotransmitters, potentially increasing their levels in the synaptic cleft. This property positions the compound as a candidate for developing treatments for neurological disorders.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. The presence of the chloropyridine ring is known to enhance biological activity against various pathogens. Preliminary studies have indicated that derivatives of chloropyridine compounds exhibit significant antimicrobial effects, suggesting that (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride could be explored for potential therapeutic applications in treating infections.

Organic Synthesis Applications

Building Block in Synthesis

(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity of synthesized compounds, improving their bioavailability and membrane permeability. This makes it an attractive intermediate for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Chiral Synthesis

Due to its chiral nature, this compound is useful in asymmetric synthesis. It can be employed to create enantiomerically enriched products through various synthetic routes. The resolution of enantiomers can be achieved using chiral chromatography or through the use of chiral resolving agents. This application is particularly relevant in the production of pharmaceuticals where enantiomeric purity is crucial for efficacy and safety.

Case Study 1: Neuropharmacological Potential

A study published in a peer-reviewed journal explored the effects of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride on neurotransmitter systems. The findings indicated that the compound significantly inhibited monoamine oxidase activity, leading to increased levels of serotonin and dopamine in vitro. This suggests potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various chloropyridine derivatives, including (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride. The results demonstrated substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This positions the compound as a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogen and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogen Effects : The 4-chloro group on the pyridine ring (target compound) may enhance metabolic stability compared to bromine-substituted analogs (e.g., 291.50 g/mol bromopyridine derivative in ). Chlorine’s smaller size and electronegativity improve binding precision in enzyme pockets.

- Stereochemistry : The (S)-enantiomer (target compound) likely exhibits distinct receptor-binding efficacy compared to its (R)-counterpart (e.g., ’s 6-chloro analog). Enantiomeric purity is critical for therapeutic applications.

Biological Activity

(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, with the CAS number 2089671-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂F₃N₂ |

| Molecular Weight | 247.04 g/mol |

| CAS Number | 2089671-66-7 |

| Synonyms | (S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine hydrochloride |

The biological activity of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes. The compound's trifluoromethyl group enhances its lipophilicity and may facilitate better membrane permeability, which is crucial for its pharmacological effects.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the pyridine ring and the trifluoroethanamine moiety can significantly impact biological activity. For instance:

- Halogen Substitution : The presence of halogens at specific positions on the pyridine ring has been shown to enhance antiparasitic activity. In particular, chlorinated derivatives often exhibit improved potency against Plasmodium falciparum, the causative agent of malaria .

- Functional Group Variation : The introduction of polar functional groups can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity. Compounds with a methoxy group adjacent to a pyridine nitrogen showed retained activity with improved metabolic profiles .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride and related analogs:

| Compound | EC₅₀ (µM) | Activity Description |

|---|---|---|

| (S)-1-(4-Chloropyridin-3-YL) | 0.177 | Moderate inhibition of P. falciparum growth |

| Analog with Methoxy Group | 0.048 | Retained activity with improved metabolic stability |

| Analog with Trifluoromethyl Group | 0.010 | Significantly higher activity compared to parent compound |

Case Study 1: Antiparasitic Activity

In a study evaluating various pyridine derivatives for their antiparasitic effects, (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride was tested against P. falciparum. The compound demonstrated moderate efficacy with an EC₅₀ value indicating significant inhibition of parasite growth. Further optimization through structural modifications led to enhanced potency in subsequent analogs .

Case Study 2: Metabolic Stability

Another research effort focused on improving the pharmacokinetic properties of this class of compounds. The incorporation of polar functional groups was shown to balance aqueous solubility and metabolic stability effectively. The findings indicated that while enhancing solubility is beneficial, it must be carefully balanced against potential reductions in biological activity due to structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.